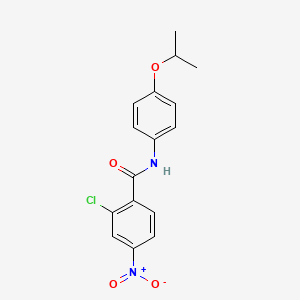![molecular formula C14H18N2O4 B5625177 ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5625177.png)
ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate involves complex chemical reactions. For instance, ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives have been synthesized to study their crystalline structures and interactions, such as hydrogen bonding and pi-pi stacking interactions, which could provide insights into the synthetic pathways of related compounds (Garden et al., 2007). Moreover, the synthesis of morpholine derivatives, such as 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, involves refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, which could offer analogous methodologies for synthesizing this compound (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been extensively analyzed. For example, the crystal structure of related carbamates shows the molecules linked by hydrogen bonds forming chains or sheets, and such structural information is crucial for understanding the molecular architecture and potential interactions of this compound (Garden et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of this compound derivatives reveal their reactivity and potential applications. Directed lithiation reactions of related compounds indicate the versatility and reactivity of these molecules, suggesting similar possibilities for this compound (Smith et al., 2013).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as solubility, melting point, and crystalline structure, are essential for their application in various domains. The detailed crystalline structure analysis provides insights into the physical properties and stability of these compounds (Garden et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, stability under different conditions, and potential for chemical modifications, is crucial for the application of this compound in non-medical fields. Studies on related compounds offer valuable insights into these aspects, guiding the practical use of this compound (Smith et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(18)15-12-6-4-3-5-11(12)13(17)16-7-9-19-10-8-16/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMKMMXHMVWTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5625105.png)

![(1S,4S)-2-(3,5-dichloro-4-methylbenzoyl)-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B5625110.png)

![N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625127.png)

![N-cyclohexyl-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5625147.png)
![3,5-dimethyl-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5625161.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]-2-(4-morpholinyl)acetamide hydrochloride](/img/structure/B5625166.png)
![2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5625169.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5625171.png)


